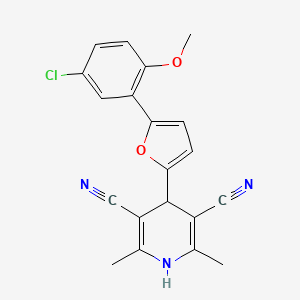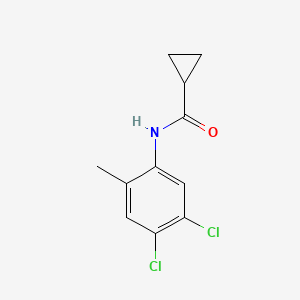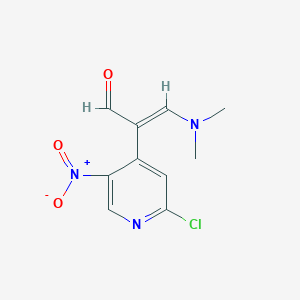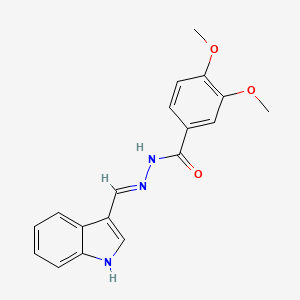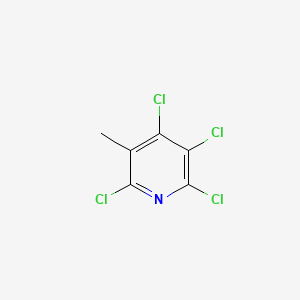![molecular formula C11H8F7NO B15074562 N-[4-(Heptafluoropropyl)phenyl]acetamide CAS No. 199530-73-9](/img/structure/B15074562.png)
N-[4-(Heptafluoropropyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(Heptafluoropropyl)phenyl]acetamide is a chemical compound with the molecular formula C11H8F7NO . This compound is characterized by the presence of a heptafluoropropyl group attached to a phenyl ring, which is further connected to an acetamide group. The unique structure of this compound imparts distinct physicochemical properties, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of N-[4-(Heptafluoropropyl)phenyl]acetamide typically involves the reaction of 4-(Heptafluoropropyl)aniline with acetic anhydride under controlled conditions . The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then subjected to purification techniques, such as recrystallization, to obtain the pure compound.
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield . The use of advanced purification technologies, such as chromatography and distillation, is also common in industrial settings to achieve high-purity products.
Analyse Chemischer Reaktionen
N-[4-(Heptafluoropropyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the acetamide group to an amine.
Substitution: The phenyl ring in this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce various functional groups onto the aromatic ring.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to optimize reaction rates and yields .
Wissenschaftliche Forschungsanwendungen
N-[4-(Heptafluoropropyl)phenyl]acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
Biology: It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an analgesic or anti-cancer agent.
Wirkmechanismus
The mechanism of action of N-[4-(Heptafluoropropyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The heptafluoropropyl group imparts unique electronic and steric properties, which can influence the compound’s binding affinity to biological receptors or enzymes. The acetamide group may also play a role in modulating the compound’s activity by interacting with hydrogen-bonding sites on target molecules .
Vergleich Mit ähnlichen Verbindungen
N-[4-(Heptafluoropropyl)phenyl]acetamide can be compared with other similar compounds, such as:
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has a thiazole ring and a bromophenyl group, which impart different biological activities and chemical reactivity compared to this compound.
N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide: This compound contains a sulfamoyl group, which can influence its pharmacological properties and potential therapeutic applications.
The uniqueness of this compound lies in its heptafluoropropyl group, which provides distinct physicochemical properties, such as increased lipophilicity and chemical stability, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
199530-73-9 |
|---|---|
Molekularformel |
C11H8F7NO |
Molekulargewicht |
303.18 g/mol |
IUPAC-Name |
N-[4-(1,1,2,2,3,3,3-heptafluoropropyl)phenyl]acetamide |
InChI |
InChI=1S/C11H8F7NO/c1-6(20)19-8-4-2-7(3-5-8)9(12,13)10(14,15)11(16,17)18/h2-5H,1H3,(H,19,20) |
InChI-Schlüssel |
DGTLBPOBSFXXAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)C(C(C(F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


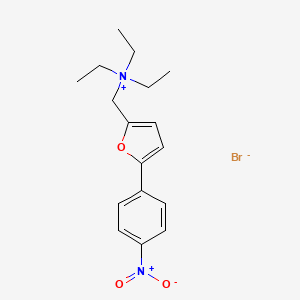
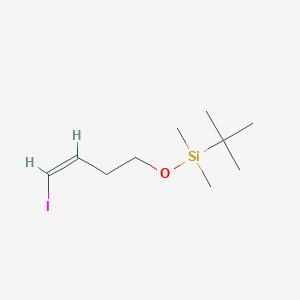
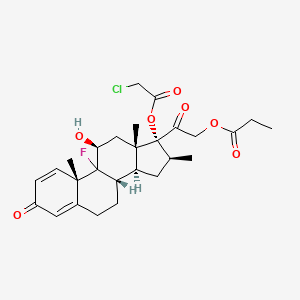
![24-Oxahexacyclo[12.8.3.01,14.03,12.05,10.016,21]pentacosa-5,7,9,16,18,20-hexaene-23,25-dione](/img/structure/B15074508.png)

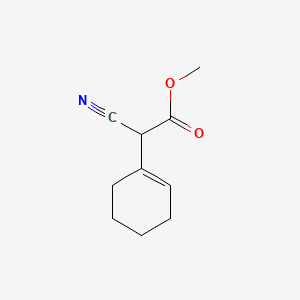

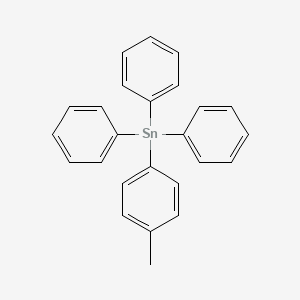
![6,8,9-Trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B15074534.png)
